molecular formula C24H20O4 B3034990 (2E)-5,6-dimethoxy-2-[(3-phenoxyphenyl)methylidene]-2,3-dihydro-1H-inden-1-one CAS No. 268563-94-6

(2E)-5,6-dimethoxy-2-[(3-phenoxyphenyl)methylidene]-2,3-dihydro-1H-inden-1-one

Cat. No. B3034990
CAS RN: 268563-94-6
M. Wt: 372.4 g/mol
InChI Key: SFALPUXWEDISBQ-WOJGMQOQSA-N
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Description

(2E)-5,6-Dimethoxy-2-[(3-phenoxyphenyl)methylidene]-2,3-dihydro-1H-inden-1-one, otherwise known as 2E-PPMI, is a synthetic organic compound belonging to the family of indenes. It is a multi-functional molecule that has been studied for its various properties and applications, such as its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.

Scientific Research Applications

2E-PPMI has been studied for its various scientific research applications. One of the most notable applications is its use as a chiral ligand for asymmetric catalysis. 2E-PPMI has been shown to be an effective ligand for asymmetric catalysis, which is the process of using a single enantiomer of a compound to catalyze a reaction and produce an enantiomerically pure product. 2E-PPMI has also been studied for its potential use as a catalyst in the synthesis of pharmaceuticals and other organic compounds. Additionally, 2E-PPMI has been studied for its potential use as a fluorescent probe for the detection of small molecules, such as amino acids and nucleic acids.

Mechanism of Action

The mechanism of action of 2E-PPMI is not fully understood. However, it is believed to act as an electron-withdrawing group, which can interact with the electrophilic centers of other molecules and facilitate the formation of new bonds. Additionally, 2E-PPMI has been shown to act as a Lewis acid, which can interact with the nucleophilic centers of other molecules and facilitate the formation of new bonds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2E-PPMI are not fully understood. However, it has been studied for its potential use as an anti-inflammatory agent. In animal studies, 2E-PPMI has been shown to reduce inflammation and improve wound healing. Additionally, 2E-PPMI has been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro.

Advantages and Limitations for Lab Experiments

2E-PPMI is a versatile compound that can be used in a variety of lab experiments. One of the main advantages of using 2E-PPMI is its ability to act as a chiral ligand for asymmetric catalysis, which can be used to produce enantiomerically pure products. Additionally, 2E-PPMI can be used as a fluorescent probe for the detection of small molecules, such as amino acids and nucleic acids. However, one of the main limitations of using 2E-PPMI is its potential toxicity, as it has been shown to have some cytotoxic effects in vitro.

Future Directions

As 2E-PPMI is a relatively new compound, there are many potential future directions for its use and study. One potential area of research is its potential use as an anti-cancer agent, as it has been shown to have some inhibitory effects on cancer cells in vitro. Additionally, 2E-PPMI could be studied for its potential use as an anti-inflammatory agent, as it has been shown to reduce inflammation and improve wound healing in animal studies. Additionally, 2E-PPMI could be studied for its potential use in the synthesis of pharmaceuticals and other organic compounds. Finally, 2E-PPMI could be studied for its potential use as a fluorescent probe for the detection of small molecules, such as amino acids and nucleic acids.

properties

IUPAC Name

(2E)-5,6-dimethoxy-2-[(3-phenoxyphenyl)methylidene]-3H-inden-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20O4/c1-26-22-14-17-13-18(24(25)21(17)15-23(22)27-2)11-16-7-6-10-20(12-16)28-19-8-4-3-5-9-19/h3-12,14-15H,13H2,1-2H3/b18-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFALPUXWEDISBQ-WOJGMQOQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)CC(=CC3=CC(=CC=C3)OC4=CC=CC=C4)C2=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C2C(=C1)C/C(=C\C3=CC(=CC=C3)OC4=CC=CC=C4)/C2=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-5,6-dimethoxy-2-[(3-phenoxyphenyl)methylidene]-2,3-dihydro-1H-inden-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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